molecular formula C14H19N3O2S B5601566 12-ethyl-4,12-dimethyl-5-(methylamino)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-4,12-dimethyl-5-(methylamino)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B5601566
M. Wt: 293.39 g/mol
InChI Key: FOKSJGHKZSYMTC-UHFFFAOYSA-N
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Description

12-ethyl-4,12-dimethyl-5-(methylamino)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C14H19N3O2S and its molecular weight is 293.39 g/mol. The purity is usually 95%.
The exact mass of the compound 6-ethyl-3,6-dimethyl-2-(methylamino)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is 293.11979803 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within this chemical class have been synthesized through various innovative methods, focusing on exploring their potential biological activities. For instance, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the compound's potential in therapeutic applications. These compounds were synthesized via condensation reactions, showcasing their structural versatility and potential in drug discovery processes (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Further research has delved into the antimicrobial and anticancer properties of related compounds. The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings using starting materials such as 2-chloro-6-ethoxy-4-acetylpyridine indicates a promising approach towards antimicrobial agents. These compounds have shown good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012). Additionally, the synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been reported, with certain compounds displaying potent inhibitory activity against cancer cell lines (Abdellatif et al., 2014).

Green Synthesis Approaches

The pursuit of environmentally friendly synthesis methods has led to the development of green approaches for producing pharmacologically important compounds. For example, a catalytic four-component reaction was reported for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, representing a step-economical and reduced catalyst loading method that aligns with sustainable chemistry practices (Shi et al., 2018).

Properties

IUPAC Name

12-ethyl-4,12-dimethyl-5-(methylamino)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-5-14(2)6-8-9(7-19-14)20-11-10(8)12(18)17(4)13(15-3)16-11/h5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSJGHKZSYMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)NC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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